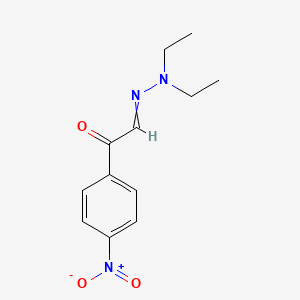
2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone is an organic compound that features a hydrazone functional group and a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitrobenzaldehyde with diethylhydrazine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (CH2Cl2), which are often freshly distilled to ensure their purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. The nitrophenyl group can participate in electron transfer reactions, making it useful in redox chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylhydrazine: Similar in structure but lacks the diethyl groups.
2-(Hydrazinylidene)-1-(4-nitrophenyl)ethanone: Similar but without the diethyl substitution.
Uniqueness
2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone is unique due to the presence of both diethyl and nitrophenyl groups, which confer distinct chemical properties. The diethyl groups increase the compound’s hydrophobicity, while the nitrophenyl group enhances its reactivity in electron transfer reactions .
Properties
CAS No. |
24342-44-7 |
|---|---|
Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
2-(diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H15N3O3/c1-3-14(4-2)13-9-12(16)10-5-7-11(8-6-10)15(17)18/h5-9H,3-4H2,1-2H3 |
InChI Key |
VHAXHUSUMSLYQT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















